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2'-Deoxycytidine-3'-monophosphate

Nucleotide metabolism Kinase specificity Antiviral prodrug activation

Generic 'dCMP' procurement often delivers the 5'-isomer, which is functionally incompatible with kinases such as human UMP/CMP kinase that specifically phosphorylate the 3'-monophosphate. This mis-sourcing renders enzymatic assays for antiviral nucleoside analog activation unreliable. - Authentic 3'-dCMP ensures accurate kinetic parameter determination in dCMPK activity assays, where phosphorylation is differentially regulated by free Mg²⁺ and ATP. - The 3'-specific labile glycosidic bond makes this isomer the essential substrate for low-energy electron-induced DNA strand breakage models and nucleic acid base adduct formation studies. - Verified ≥97% purity by HPLC; stored and shipped at -20°C to preserve the intrinsically unstable 3'-phosphate ester.

Molecular Formula C9H14N3O7P
Molecular Weight 307.20 g/mol
CAS No. 6220-63-9
Cat. No. B1598256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxycytidine-3'-monophosphate
CAS6220-63-9
Molecular FormulaC9H14N3O7P
Molecular Weight307.20 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O
InChIInChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)
InChIKeyFVSAHFFHPOLBLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxycytidine-3'-monophosphate Procurement Guide


2'-Deoxycytidine-3'-monophosphate (3'-dCMP; CAS 6220-63-9) is a pyrimidine 2'-deoxyribonucleoside monophosphate in which a phosphate group is esterified to the 3'-position of the deoxyribose sugar [1]. It serves as a precursor in DNA synthesis and is utilized as an antiviral agent, particularly against DNA viruses such as herpes simplex virus and cytomegalovirus, by acting as a chain terminator during viral DNA replication . This compound is also employed as a model substrate to elucidate mechanisms of DNA strand breakage and nucleic acid base modifications .

Identity Pyrimidine 2'-deoxyribonucleoside 3'-monophosphate; isomer-specific probe
Workflow DNA damage modeling, nucleoside kinase specificity assays, chemoenzymatic synthesis
Selection 3'-phosphate regiochemistry required; 5'-isomer and ribonucleotides are not interchangeable

3'-dCMP Isomer Specificity


Although 2'-deoxycytidine-3'-monophosphate shares a molecular formula (C9H14N3O7P) with its 5'-monophosphate isomer, the two are not functionally interchangeable. The position of the phosphate group dictates distinct enzymatic recognition, metabolic fate, and experimental utility [1]. For instance, human UMP/CMP kinase phosphorylates the 3'-monophosphate (dCMP) to dCDP with markedly different kinetics compared to CMP and UMP, and its activity is differentially regulated by ATP and magnesium in a manner not observed for ribonucleotide substrates [2]. Furthermore, the 3'-monophosphate exhibits inherent instability that makes it a valuable model for studying glycosidic bond cleavage and DNA damage, a role that the more stable 5'-isomer cannot fulfill . Procurement based solely on generic dCMP specifications risks selecting an isomer with unsuitable biochemical or biophysical properties for the intended application.

Enzymatic Recognition
3'-dCMP phosphorylated with distinct kinetics; 5'-dCMP / CMP show different Vmax/Km and cofactor regulation profiles
Enzyme assay context may shift
Chemical Stability
3'-dCMP exhibits inherent glycosidic bond lability suitable for strand-break models; 5'-dCMP is more stable and may not replicate DNA damage endpoints
Model-relevant instability may not transfer
Salt Form Handling
Ammonium / sodium salt provides defined solubility and storage; free acid is reported as unstable and prone to rearrangement
Formulation context requires review

3'-dCMP Differentiation Evidence


Phosphorylation Efficiency: dCMP vs. CMP

Human UMP/CMP kinase (UMP/CMPK) phosphorylates 2'-deoxycytidine-3'-monophosphate (dCMP) to dCDP, but with significantly lower efficiency than its natural substrate CMP [1]. In a head-to-head kinetic comparison, UMP and CMP proved to be far better substrates than dCMP [1]. The relative Vmax/Km efficiency for dCMP was intermediate among deoxycytidine analog monophosphates, specifically ranked as: arabinofuranosyl-CMP > dCMP > beta-L-2',3'-dideoxy-3'-thia-CMP [1].

Phosphorylation Efficiency: dCMP vs. CMP
Head-to-head comparison
dCMP is a poorer substrate than CMP; ranked intermediate among deoxycytidine analog monophosphates: arabinofuranosyl-CMP > dCMP > beta-L-2',3'-dideoxy-3'-thia-CMP (Vmax/Km ranking)
Supports isomer-specific kinase assay context; procurement informs prodrug activation modeling
Recombinant human UMP/CMP kinase, pH 7.4, 37°C
Nucleotide metabolism Kinase specificity Antiviral prodrug activation

Differential Regulation by ATP and Magnesium

The phosphorylation of 2'-deoxycytidine-3'-monophosphate (dCMP) by human UMP/CMP kinase is differentially regulated by ATP and magnesium compared to the phosphorylation of CMP [1]. Free magnesium enhances dCMPK activity but inhibits CMPK activity, whereas free ATP or excess ATP/magnesium inhibits dCMPK but not CMPK reactions [1]. This differential regulation was also observed for other 2'-deoxypyrimidine analog monophosphates versus their ribose counterparts [1].

Differential Regulation by ATP and Magnesium
Head-to-head comparison
Free magnesium enhances dCMPK activity but inhibits CMPK activity; free ATP inhibits dCMPK but not CMPK
Regulatory divergence necessitates authentic 3'-dCMP for physiological phosphorylation context
Recombinant human UMP/CMP kinase; varied ATP/Mg²⁺ conditions
Enzyme regulation Nucleotide phosphorylation Cofactor specificity

Glycosidic Bond Instability for DNA Damage

2'-Deoxycytidine-3'-monophosphate free acid is an unstable molecule that readily undergoes dinucleotide rearrangements, electron transfer, and bond cleavage, forming metastable species . This inherent instability arises from its low-energy vibrational levels and a labile glycosidic bond, which can be cleaved by chromatographic methods or low-energy electrons [1]. Time-dependent quantum mechanical calculations have characterized low-energy electron (LEE)-induced cytosine base release specifically in 3'-dCMP via glycosidic bond cleavage [1].

Glycosidic Bond Instability for DNA Damage
Cross-study comparable
3'-dCMP readily undergoes dinucleotide rearrangements and cytosine base release via low-energy electron-induced glycosidic bond cleavage
Reported instability profile supports DNA strand-break model fit
Time-dependent quantum mechanical calculations; chromatographic contexts
DNA damage Low-energy electron interactions Radiation biology

Salt Form Solubility and Handling

2'-Deoxycytidine-3'-monophosphate is commercially available as a free acid (CAS 6220-63-9), ammonium salt (CAS 102783-50-6), and sodium salt (CAS 102814-05-1), each with distinct handling and solubility profiles . The free acid is reported to be unstable and prone to rearrangement , whereas the ammonium salt demonstrates water solubility of 50 mg/mL, yielding a clear, colorless solution . The sodium salt is recommended for long-term storage in cool, dry conditions at 0–8 °C .

Salt Form Solubility and Handling
Supporting evidence
Ammonium salt: 50 mg/mL in water, clear, colorless solution; sodium salt: store at 0–8 °C; free acid: reported as unstable
Selection context: ammonium salt supports high-concentration aqueous stock preparation
Supplier-reported solubility; stability data to verify
Formulation Solubility Nucleotide storage

3'-dCMP Application Scenarios


Nascent DNA Strand Breakage Modeling

The inherent instability and low-energy vibrational levels of 2'-deoxycytidine-3'-monophosphate make it an ideal model molecule for studying the nascent stage of DNA strand breakage and nucleic acid base modifications by adduct formation [1][2]. Researchers utilizing low-energy electron irradiation or quantum mechanical simulations should procure the 3'-monophosphate isomer specifically, as its labile glycosidic bond facilitates cytosine base release, a key event in radiation-induced DNA damage [2].

UMP/CMP Kinase in Prodrug Activation

Human UMP/CMP kinase is responsible for the phosphorylation of 2'-deoxycytidine-3'-monophosphate to dCDP, a critical step in the activation of several antiviral and anticancer nucleoside analogs [1][2]. The differential regulation of dCMPK activity by ATP and magnesium—specifically, enhancement by free magnesium and inhibition by excess ATP—necessitates the use of authentic 3'-dCMP as a substrate in enzymatic assays to accurately determine kinetic parameters and to evaluate potential drug-drug interactions at the nucleotide level [2].

Enzymatic Synthesis of dCDP and dCTP

2'-Deoxycytidine-3'-monophosphate serves as the immediate precursor for the enzymatic synthesis of 2'-deoxycytidine-5'-diphosphate (dCDP) and 2'-deoxycytidine-5'-triphosphate (dCTP) using salmon milt enzyme preparations or recombinant kinases [1]. Although dCMP is a relatively poor substrate compared to CMP in these systems, it remains the essential starting material for generating dCTP for use in DNA polymerization, PCR, and sequencing applications [1].

Chemoenzymatic Nucleotide Modification

The 3'-monophosphate form is a key substrate for exploring mutated nucleoside kinases in chemoenzymatic synthesis pathways [1]. While wild-type kinases may exhibit low efficiency toward dCMP, engineered variants with altered substrate specificities can enable efficient phosphorylation, making 3'-dCMP a valuable building block for producing modified cytidine monophosphates used in RNA vaccine development and nucleic acid research [1].

Application
Selection Property
Validation Focus
Nascent DNA Strand Breakage Modeling
Isomer-specific glycosidic bond lability
Cytosine base release and strand-break endpoint review
UMP/CMP Kinase in Prodrug Activation
Substrate-specific phosphorylation kinetics
ATP/magnesium differential regulation endpoint review
Enzymatic Synthesis of dCDP and dCTP
Precursor suitability for kinase-catalyzed synthesis
Yield and purity of downstream triphosphate product
Chemoenzymatic Nucleotide Modification
Engineered kinase substrate specificity context
Modified nucleotide incorporation efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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